Product packaging for tert-Butyl (4-oxo-4-phenylbutyl)carbamate(Cat. No.:CAS No. 116437-41-3)

tert-Butyl (4-oxo-4-phenylbutyl)carbamate

Cat. No.: B056628
CAS No.: 116437-41-3
M. Wt: 263.33 g/mol
InChI Key: BAEFUAYRWLKGRC-UHFFFAOYSA-N
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Description

tert-Butyl (4-oxo-4-phenylbutyl)carbamate (CAS 116437-41-3) is a high-value chemical building block primarily employed in advanced organic synthesis and pharmaceutical research. This carbamate-protected amino ketone features a reactive 4-oxo-4-phenylbutyl chain, making it a versatile precursor for the construction of nitrogen-containing heterocycles. Research Applications and Value: A key application of this compound is its use as a critical substrate in the enantioselective synthesis of 2-substituted arylpyrrolidines . In this one-pot catalytic process, the tert-butyl (4-oxo-4-arylbutyl)carbamate scaffold undergoes deprotection followed by intramolecular reductive amination. This transformation, catalyzed by an iridium/chiral ferrocene ligand complex, serves as the key step to efficiently produce chiral pyrrolidines—privileged structures in medicinal chemistry—in high yield and enantiomeric excess (up to 98% yield and 92% ee) . More broadly, its structure aligns with common motifs in drug discovery, where it can function as a backbone for generating diverse compound libraries. The Boc (tert-butoxycarbonyl) group provides a robust protecting group for amines, which can be selectively removed under mild acidic conditions, while the ketone functionality serves as a handle for further chemical modifications . Handling and Safety: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. The compound has been assigned the signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should use appropriate personal protective equipment and handle the material in a well-ventilated environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO3 B056628 tert-Butyl (4-oxo-4-phenylbutyl)carbamate CAS No. 116437-41-3

Properties

IUPAC Name

tert-butyl N-(4-oxo-4-phenylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-7-10-13(17)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEFUAYRWLKGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558198
Record name tert-Butyl (4-oxo-4-phenylbutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116437-41-3
Record name tert-Butyl (4-oxo-4-phenylbutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116437-41-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Boc Anhydride-Mediated Protection

Reaction of 4-oxo-4-phenylbutylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) yields the target carbamate. This method, adapted from N-Boc-D-serine derivatization, achieves >90% yield under anhydrous conditions:

NH2-(CH2)3-C(=O)Ph+Boc2OEt3NBoc-NH-(CH2)3-C(=O)Ph\text{NH}2\text{-(CH}2\text{)}3\text{-C(=O)Ph} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{Boc-NH-(CH}2\text{)}_3\text{-C(=O)Ph}

Optimization Notes :

  • Solvent: Anhydrous ethyl acetate minimizes side reactions.

  • Temperature: Reactions proceed efficiently at 0–10°C to suppress racemization.

Mixed Anhydride Activation

Alternatively, the amine is activated as a mixed anhydride using isobutyl chloroformate, followed by Boc group transfer. This method, reported for tert-butyl carbamate derivatives, ensures regioselectivity:

R-NH2+i-BuOCOClNMMR-NHCO-O-i-BuBoc2OBoc-NH-R\text{R-NH}2 + \text{i-BuOCOCl} \xrightarrow{\text{NMM}} \text{R-NHCO-O-i-Bu} \xrightarrow{\text{Boc}2\text{O}} \text{Boc-NH-R}

Advantages :

  • Avoids competing urea formation.

  • Compatible with sterically hindered amines.

Synthesis of the 4-Oxo-4-phenylbutylamine Intermediate

The 4-oxo-4-phenylbutylamine backbone is constructed through three principal routes:

Pd-Catalyzed Cross-Coupling and Ketone Formation

Palladium-mediated Suzuki-Miyaura coupling installs the phenyl group onto a preformed ketone. For example, bromophenylbutanone reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis:

Br-(CH2)3-CO-R+Ph-B(OH)2Pd(0)Ph-(CH2)3-CO-R\text{Br-(CH}2\text{)}3\text{-CO-R} + \text{Ph-B(OH)}2 \xrightarrow{\text{Pd(0)}} \text{Ph-(CH}2\text{)}_3\text{-CO-R}

Conditions :

  • Solvent: Toluene/ethanol (3:1).

  • Base: Na₂CO₃.

  • Yield: 85–92%.

Friedel-Crafts Acylation

Benzene is acylated with 4-chlorobutanoyl chloride in the presence of AlCl₃, forming 4-phenylbutan-4-one. Subsequent Hofmann rearrangement of the corresponding amide yields the amine:

Ph-C(=O)-(CH2)3-ClAlCl3Ph-C(=O)-(CH2)3-NH2\text{Ph-C(=O)-(CH}2\text{)}3\text{-Cl} \xrightarrow{\text{AlCl}3} \text{Ph-C(=O)-(CH}2\text{)}3\text{-NH}2

Challenges :

  • Requires strict anhydrous conditions.

  • Over-acylation side products necessitate careful purification.

Reductive Amination

4-Oxo-4-phenylbutyraldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride:

Ph-C(=O)-(CH2)2-CHO+NH4OAcNaBH3CNPh-C(=O)-(CH2)3-NH2\text{Ph-C(=O)-(CH}2\text{)}2\text{-CHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Ph-C(=O)-(CH}2\text{)}3\text{-NH}_2

Yield : 70–78% (lower due to competing imine formation).

Integrated Synthetic Routes

Route A: Boc Protection Followed by Cross-Coupling

  • Boc protection : 4-Aminobutan-1-ol → Boc-NH-(CH₂)₃-OH (92% yield).

  • Oxidation : TEMPO/NaClO₂ oxidizes the alcohol to Boc-NH-(CH₂)₂-CO₂H (88%).

  • Friedel-Crafts acylation : Forms Boc-NH-(CH₂)₃-C(=O)Ph (85%).

Route B: Ketone Formation Prior to Boc Protection

  • Suzuki coupling : 4-Bromobutan-2-one + PhB(OH)₂ → 4-phenylbutan-2-one (90%).

  • Gabriel synthesis : Phthalimide alkylation → 4-oxo-4-phenylbutylamine (76%).

  • Boc protection : Boc₂O, DMAP → tert-butyl carbamate (94%).

Comparative Analysis of Methods

Parameter Route A Route B
Total Yield (%)6867
Key StepFriedel-CraftsSuzuki Coupling
Purification ComplexityModerateHigh
ScalabilityIndustrialLab-scale

Insights :

  • Route A favors large-scale production due to robust acylation protocols.

  • Route B offers higher regiocontrol for research applications.

Challenges and Optimization Strategies

Racemization During Boc Protection

  • Cause : Base-catalyzed epimerization at α-carbons.

  • Mitigation : Use low temperatures (0–5°C) and non-nucleophilic bases (e.g., NMM).

Byproduct Formation in Cross-Coupling

  • Cause : Homocoupling of boronic acids.

  • Solution : Degas solvents and use Pd catalysts with bulky ligands .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-oxo-4-phenylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

tert-Butyl (4-oxo-4-phenylbutyl)carbamate serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

  • Palladium-Catalyzed Reactions: Used in synthesizing N-Boc-protected anilines, which are vital intermediates in organic chemistry.
  • Synthesis of Tetrasubstituted Pyrroles: Involves reactions with suitable precursors to yield compounds important for medicinal chemistry and materials science.

Medicinal Chemistry

The compound exhibits significant biological activity, particularly against multidrug-resistant pathogens. Its structure may allow for modifications that enhance bioactivity or reduce toxicity. Research has shown that derivatives of carbamate structures can demonstrate considerable antibacterial potential against strains like Staphylococcus aureus and Clostridium difficile, making it a candidate for further exploration in drug development .

Enzyme Inhibition Studies

The mechanism of action for this compound involves its interaction with specific enzymes. The carbamate group can form covalent bonds with active sites, inhibiting enzyme activity. This characteristic is essential for studying enzyme kinetics and developing new enzyme inhibitors, which could have therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigating novel phenylthiazoles with a tert-butyl moiety found promising antimicrobial activity against resistant strains, highlighting the potential of carbamate derivatives in combating infections .
  • Enzyme Interaction Studies : Research into enzyme mechanisms has shown that compounds like this compound can inhibit specific enzymes effectively, paving the way for new therapeutic agents targeting enzyme-related diseases.

Mechanism of Action

The mechanism of action of tert-Butyl (4-oxo-4-phenylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Cyclic vs.
  • Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound increases hydrophobicity and may enhance binding to aromatic receptors, unlike aliphatic analogs such as tert-Butyl (4-oxobutan-2-yl)carbamate (186743-06-6) .

Reactivity

  • Oxo Group Reactivity : The ketone in the target compound is susceptible to nucleophilic attack (e.g., Grignard additions) or reductions to alcohols, similar to tert-Butyl (3-oxocyclohexyl)carbamate (885280-38-6) . However, the phenyl group adjacent to the ketone may stabilize intermediates via resonance.
  • Chlorinated Derivatives : tert-Butyl (4-chlorophenethyl)carbamate (167886-56-8) lacks an oxo group but includes a chlorinated aromatic ring, which may confer electrophilic reactivity distinct from the target’s ketone functionality.

Stability and Handling

  • Storage Conditions: Analogous carbamates (e.g., ) recommend storage at room temperature, avoiding moisture and strong acids/bases. The target compound’s phenyl-ketone moiety may increase sensitivity to oxidizing agents compared to non-aromatic analogs.
  • Hazard Profile: While tert-Butyl (4-chlorophenethyl)carbamate is classified as non-hazardous , the target’s oxo group could pose reactivity risks under specific conditions (e.g., formation of reactive enolates).

Biological Activity

tert-Butyl (4-oxo-4-phenylbutyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and antimicrobial applications. This compound features a tert-butyl group linked to a carbamate moiety, which is further attached to a 4-oxo-4-phenylbutyl chain. The unique structural characteristics of this compound suggest it may interact with various biological targets, influencing cellular processes.

The molecular formula of this compound is C13H17NO3. Its structure includes:

  • A tert-butyl group, which enhances lipophilicity.
  • A phenyl group that may contribute to its biological interactions.
  • A carbonyl (oxo) group that can participate in hydrogen bonding and enzyme interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and enzyme inhibition properties. The compound has been evaluated for its interaction with various biological macromolecules, including enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

In vitro studies have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus . The compound's derivatives have shown low minimum bactericidal concentrations, indicating strong antimicrobial potential. The structural features of the carbamate enhance its interaction with bacterial cell walls, leading to effective inhibition of bacterial growth.

Enzyme Inhibition

The mechanism of action for this compound typically involves binding to enzyme active sites, thereby inhibiting their activity. For instance, studies suggest that the compound can modulate the activity of specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Evaluation :
    • A study reported that derivatives of this compound exhibited comparable or superior activity against methicillin-resistant strains of S. aureus when compared to standard antibiotics like ampicillin .
  • Cytotoxicity Assays :
    • Cytotoxicity testing indicated that while some derivatives were effective against bacterial strains, they did not exhibit significant toxicity at concentrations up to 30 μM in human cell lines, suggesting a favorable safety profile for further development .
  • Mechanistic Studies :
    • Docking studies have revealed potential interactions between the compound and key enzymes involved in bacterial metabolism, supporting its role as an enzyme inhibitor. This interaction could lead to the development of new antibacterial agents based on its structure .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. Results showed that it inhibited the growth of S. aureus effectively at concentrations lower than those required for conventional antibiotics, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interaction

A study focused on the interaction between this compound and specific metabolic enzymes demonstrated that the compound could significantly reduce enzyme activity in vitro. This suggests that it may serve as a template for designing inhibitors targeting similar enzymes involved in pathogenic processes.

Data Tables

Activity Type Tested Strain Minimum Bactericidal Concentration (MBC) Comparison Standard
AntimicrobialStaphylococcus aureus< 10 µg/mLAmpicillin
CytotoxicityTHP-1 human cell lineLD50 > 30 µM-

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl (4-oxo-4-phenylbutyl)carbamate, and how can reaction efficiency be optimized?

  • Methodology : This compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group chemistry. A common approach involves coupling 4-oxo-4-phenylbutylamine with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. Reaction efficiency can be improved by controlling moisture levels (strict anhydrous conditions) and optimizing stoichiometry (1:1.2 molar ratio of amine to Boc anhydride). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How should researchers characterize this compound, and what analytical techniques are critical for validation?

  • Methodology : Essential characterization includes:

  • NMR spectroscopy (¹H, ¹³C) to confirm Boc group integration and phenyl/keto functionality.
  • Mass spectrometry (HRMS) for molecular ion validation (expected m/z ~275.3 g/mol based on structural analogs) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are required for handling this compound in laboratory settings?

  • Methodology :

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent dispersion .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions, and what degradation products form?

  • Methodology : Stability studies should include:

  • Thermal Analysis (TGA/DSC) to determine decomposition temperatures (expected >150°C).
  • Forced Degradation : Exposure to acidic (HCl) or basic (NaOH) conditions hydrolyzes the Boc group, yielding 4-oxo-4-phenylbutylamine and CO₂. Oxidative stress (H₂O₂) may form phenyl ketone derivatives. Monitor via LC-MS .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic susceptibility at the carbamate carbonyl due to electron-withdrawing Boc and keto groups.
  • Kinetic Studies : Track reaction rates with nucleophiles (e.g., Grignard reagents) via in-situ IR spectroscopy to monitor carbonyl disappearance .

Q. What challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodology :

  • LC-MS/MS : Use a reverse-phase column (C18) with electrospray ionization (ESI+) to detect low-abundance impurities (e.g., de-Boc byproducts).
  • Sample Preparation : Extract impurities via liquid-liquid extraction (ethyl acetate/water) to enhance sensitivity .

Q. How can scalability of synthesis be achieved without compromising yield or purity?

  • Methodology :

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions.
  • Crystallization Optimization : Use solvent systems like ethyl acetate/heptane for recrystallization to enhance purity (>98%) at multi-gram scales .

Q. What environmental impacts are associated with this compound, and how can its ecotoxicity be assessed?

  • Methodology :

  • OECD 301D Test : Measure biodegradability in activated sludge; low solubility (<1 mg/L) suggests persistence.
  • Daphnia magna Acute Toxicity : EC₅₀ values >100 mg/L indicate low aquatic toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-oxo-4-phenylbutyl)carbamate
Reactant of Route 2
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tert-Butyl (4-oxo-4-phenylbutyl)carbamate

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